Benzofuro[2,3-b]quinoxaline

OLED red emitter efficiency roll-off

This fused donor-acceptor architecture delivers photoluminescence quantum yields (PLQY) up to 88% in solution and aggregation-induced emissive enhancement, enabling non-doped OLED fabrication with low efficiency roll-off (2.9% to 5000 cd/m²). Its structural versatility supports deep-red (620 nm) and deep-blue (424 nm) emission within a single scaffold family. Ideal for R&D teams developing simplified, high-performance optoelectronic devices without host-guest doping complexity.

Molecular Formula C14H8N2O
Molecular Weight 220.23 g/mol
Cat. No. B5872420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuro[2,3-b]quinoxaline
Molecular FormulaC14H8N2O
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3O2
InChIInChI=1S/C14H8N2O/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H
InChIKeyKUQYJVRYTBTUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuro[2,3-b]quinoxaline Core Scaffold: Polyaromatic Heterocycle for Red and Blue OLED Emitter Procurement


Benzofuro[2,3-b]quinoxaline is a polyaromatic heterocyclic scaffold comprising fused benzofuran and quinoxaline rings [1]. This fused donor-acceptor architecture enables tunable photophysical properties across the visible spectrum, with derivatives demonstrating photoluminescence quantum yields (PLQY) ranging from ~70% to 88% depending on substitution pattern [2][3]. The core skeleton serves as a versatile building block for constructing both deep-red and deep-blue fluorescent emitters in organic light-emitting diodes (OLEDs), with recent derivatives also exhibiting aggregation-induced emissive enhancement behavior and charge transport capabilities for multifunctional optoelectronic applications [2][4].

Procurement Risk Alert: Why Generic Quinoxaline Derivatives Cannot Replace Benzofuro[2,3-b]quinoxaline Scaffolds in Non-Doped OLED Fabrication


Generic quinoxaline derivatives lack the fused benzofuran ring architecture that defines the benzofuro[2,3-b]quinoxaline scaffold, a structural feature that critically modulates frontier molecular orbital distribution and emission wavelength [1]. Direct comparative studies between diBFQ and FPPhen derivatives demonstrate that the introduction of additional nitrogen atoms into the benzofuroquinoxaline framework induces a blue-shift in emission from 445 nm to 424 nm, a spectral tuning capability not achievable with conventional quinoxaline emitters [1]. Moreover, the aggregation-induced emissive enhancement behavior observed in 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivatives—with PLQY doubling in 50% water/THF mixtures compared to CH₂Cl₂ solution—is a property specific to this fused heterocyclic architecture that enables non-doped device fabrication without host-guest doping complexity [2]. Substituting with simpler quinoxaline analogs would forfeit these architecturally-derived photophysical advantages and compromise device performance in non-doped OLED configurations.

Quantitative Differentiation Evidence: Benzofuro[2,3-b]quinoxaline vs. Comparator Scaffolds for OLED Emitter Selection


Red OLED Efficiency Roll-Off: TPA-PFQ (Benzo[g]furo[2,3-b]quinoxaline Acceptor) vs. Typical Red Fluorescent Emitters

The benzo[g]furo[2,3-b]quinoxaline-based D-A emitter TPA-PFQ demonstrates exceptionally low efficiency roll-off in non-doped OLEDs compared to conventional red fluorescent emitters. While phosphorescent and TADF red emitters typically suffer from severe efficiency roll-off at high luminance due to long triplet-state lifetimes, TPA-PFQ maintains near-peak external quantum efficiency across a 50-fold luminance range [1]. This performance is a direct consequence of the benzo[g]furo[2,3-b]quinoxaline acceptor architecture, which enables efficient singlet radiative decay without the triplet accumulation that plagues phosphorescent and TADF alternatives [1].

OLED red emitter efficiency roll-off non-doped electroluminescence

Photoluminescence Quantum Yield: TPA-PFQ vs. Unsubstituted Benzofuroquinoxaline Scaffolds

The D-A functionalization of the benzofuro[2,3-b]quinoxaline core with triphenylamine donor yields substantially enhanced photoluminescence quantum yield. TPA-PFQ (2-phenylbenzo[g]furo[2,3-b]quinoxaline acceptor + triphenylamine donor) achieves PLQY of 88.03% in toluene solution, representing a significant increase over unsubstituted diBFQ scaffold (~70% PLQY in solid state) and solid-state PLQY of mono-substituted derivatives (22.1% for 3a) [1][2][3]. This comparison demonstrates that strategic donor-acceptor substitution on the benzofuroquinoxaline core is essential for achieving solution-state quantum yields approaching 90%.

photoluminescence quantum yield PLQY fluorescent emitter donor-acceptor toluene solution

Deep-Blue OLED Emission: diBFQ vs. FPPhen Scaffold Comparison for Spectral Tuning

Within the dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) scaffold family, the introduction of additional nitrogen atoms to form the FPPhen derivative enables precise emission wavelength tuning through modulation of frontier orbital distribution. Experimental and theoretical studies demonstrate that additional N atoms in FPPhen localize the HOMO orbital onto a smaller π-conjugate fragment, producing a blue-shift from 445 nm (diBFQ) to 424 nm (FPPhen) [1]. This intramolecular scaffold comparison provides direct evidence that benzofuroquinoxaline architecture enables spectral tuning without changing the core heterocyclic framework—a capability not available with simpler quinoxaline emitters.

deep-blue OLED emission wavelength HOMO-LUMO spectral tuning CIE coordinates

Aggregation-Induced Emissive Enhancement: 2-Phenylbenzo[g]furo[2,3-b]quinoxaline vs. CH₂Cl₂ Solution Baseline

The 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative 3a exhibits aggregation-induced emissive enhancement (AIEE) behavior that is quantitatively characterized across multiple environments. The absolute PLQY of 3a in 50% water/THF mixture reaches 19.7%, which is approximately twice the PLQY measured in CH₂Cl₂ solution (9.2%) and in PS film dispersion (9.3%) [1]. This AIEE behavior, combined with measurable hole mobility, makes this benzofuroquinoxaline derivative suitable for multifunctional optoelectronic applications where conventional fluorescent emitters suffer from aggregation-caused quenching (ACQ).

aggregation-induced emission AIE solid-state luminescence PLQY multifunctional optoelectronics

Hole Mobility in OFET: 2-Phenylbenzo[g]furo[2,3-b]quinoxaline vs. Typical Fluorescent Emitter Mobility

The 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative 3a demonstrates measurable hole mobility while maintaining solid-state luminescence—a dual functionality uncommon in typical fluorescent emitters. Single-crystal organic field-effect transistor (OFET) measurements yield a hole mobility of 2.58 × 10⁻² cm² V⁻¹ s⁻¹, while thin-film devices achieve 5.7 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. This contrasts with conventional fluorescent emitters that typically exhibit negligible charge transport capability and require separate charge transport layers. The combination of 22.1% solid-state PLQY and 10⁻² cm² V⁻¹ s⁻¹-range hole mobility positions this scaffold for applications in organic light-emitting transistors (OLETs) and electrically driven organic lasers.

hole mobility OFET charge transport organic semiconductor multifunctional

Steric Substitution Enhancement: dP-diBFQ vs. Unsubstituted diBFQ for Suppressed Aggregation Quenching

The introduction of sterically demanding isopropylphenyl substituents to the diBFQ scaffold yields measurable improvements in fluorescence efficiency and OLED performance. The disubstituted derivative dP-diBFQ (3,6-bis(4-isopropylphenyl)-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline) exhibits a PLQY of 79.1%, representing an approximate 9-percentage-point improvement over the unsubstituted diBFQ scaffold (~70%) [1]. OLEDs employing dP-diBFQ as dopant achieve pure blue emission with CIE coordinates of (0.154, 0.102) and EQE of 2.28%, which improves to 2.63% with current efficiency of 4.7 cd A⁻¹ at increased dopant concentration [1].

steric substitution aggregation suppression OLED dopant PLQY enhancement CIE coordinates

Procurement Application Scenarios for Benzofuro[2,3-b]quinoxaline Derivatives in Optoelectronic Device Development


Non-Doped Red OLED Fabrication Requiring Low Efficiency Roll-Off at High Luminance

Procurement of 2-phenylbenzo[g]furo[2,3-b]quinoxaline-based donor-acceptor emitters (e.g., TPA-PFQ) is indicated when developing non-doped red OLEDs that must maintain stable electroluminescence efficiency across a broad luminance range. As demonstrated in Section 3, this scaffold achieves EQE of 2.09% at 100 cd m⁻² with only 2.9% roll-off to 5000 cd m⁻², enabling simplified device architecture without host-guest doping complexity and associated phase segregation issues [1]. This performance profile addresses the efficiency roll-off limitations that characterize phosphorescent and TADF red emitters, making these derivatives suitable for display and lighting applications requiring consistent luminance output.

Deep-Blue OLED Development Requiring CIE y ≤ 0.10 Color Purity

Procurement of sterically-substituted dibenzo[f,h]furo[2,3-b]quinoxaline derivatives (e.g., dP-diBFQ) is appropriate for deep-blue OLED applications demanding high color purity. As quantified in Section 3, dP-diBFQ-based OLEDs achieve CIE coordinates of (0.154, 0.102) with EQE up to 2.63% and PLQY of 79.1% [2]. The steric isopropylphenyl substitution suppresses molecular aggregation that otherwise broadens emission spectra, maintaining pure blue emission. For applications requiring further blue-shifted emission, the FPPhen scaffold provides emission at 424 nm—a 21 nm blue-shift relative to diBFQ—through controlled nitrogen incorporation [2]. This spectral tuning capability within a single scaffold family simplifies material sourcing for display applications with specific color gamut requirements.

Multifunctional Optoelectronic Devices Requiring Simultaneous Emission and Charge Transport

Procurement of 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivatives (e.g., compound 3a) is indicated for organic light-emitting transistor (OLET) development and electrically driven organic laser research where simultaneous solid-state luminescence and charge mobility are required. As evidenced in Section 3, compound 3a achieves hole mobility of 2.58 × 10⁻² cm² V⁻¹ s⁻¹ in single-crystal OFET configuration while maintaining 22.1% absolute PLQY in solid powders, with aggregation-induced emissive enhancement providing PLQY of 19.7% in 50% water/THF mixtures [3]. This dual functionality eliminates the need for separate emissive and charge transport layers, enabling simplified device architectures for emerging multifunctional organic optoelectronics.

Solution-Processed Emitter Development Leveraging High Solution-State PLQY

Procurement of D-A functionalized benzofuro[2,3-b]quinoxaline derivatives (e.g., TPA-PFQ) is appropriate for solution-processed OLED development where high solution-state quantum yield is prerequisite for efficient device performance. As quantified in Section 3, TPA-PFQ achieves PLQY of 88.03% in toluene solution—exceeding unsubstituted scaffold PLQY by approximately 18 percentage points—demonstrating the quantum efficiency gains achievable through strategic donor-acceptor design on the benzofuroquinoxaline core [1]. This high solution-state quantum yield, combined with the scaffold's red emission (620 nm peak), supports development of solution-processed red OLEDs using printing or coating fabrication methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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